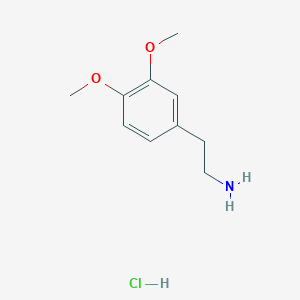

Homoveratrylamine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-12-9-4-3-8(5-6-11)7-10(9)13-2;/h3-4,7H,5-6,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOOTMZLCZPTDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212904 | |

| Record name | Homoveratrylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-85-8 | |

| Record name | Benzeneethanamine, 3,4-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoveratrylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homoveratrylamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Homoveratrylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-Dimethoxy-ph)-ethylamine, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DMPEA HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTV20379WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Route Optimization for Homoveratrylamine Hydrochloride and Its Derivatives

Established Synthetic Routes for Homoveratrylamine Hydrochloride

The synthesis of this compound, a significant intermediate in the pharmaceutical industry, is well-documented. A primary route involves the reduction of 3,4-dimethoxyphenylacetonitrile. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a prevalent method. Another established method is the reduction of 3,4-dimethoxyphenylethylamine (homoveratrylamine) using reducing agents, followed by treatment with hydrochloric acid to yield the hydrochloride salt. nih.govnih.gov

A common precursor for these syntheses is 3,4-dimethoxyphenylacetic acid, which can be converted to the corresponding amide and subsequently reduced. researchgate.net The choice of synthetic route often depends on factors such as reagent availability, scalability, and desired purity of the final product.

Green Chemistry Approaches to this compound Access

Another green strategy is the use of alternative, more sustainable solvents and reagents. For instance, replacing traditional volatile organic solvents with water or bio-derived solvents can significantly reduce the environmental impact of the synthesis. unibe.ch The development of catalytic systems that can be recycled and reused also contributes to a more sustainable process. Research is ongoing to explore one-pot syntheses and multi-component reactions, which can reduce the number of steps and improve atom economy. ichem.md

Synthesis of N-Substituted Homoveratrylamine Derivatives

N-Methylation Strategies

N-methylhomoveratrylamine is a key intermediate in the synthesis of Verapamil. google.com Several strategies exist for the N-methylation of homoveratrylamine. One common method is reductive amination, which involves the reaction of homoveratrylamine with formaldehyde (B43269) in the presence of a reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation. google.com

Another approach is the direct alkylation of homoveratrylamine with a methylating agent such as dimethyl sulfate (B86663) or a methyl halide. google.com However, this method can sometimes lead to over-methylation, forming the quaternary ammonium (B1175870) salt. To circumvent this, a two-step process involving acylation with methyl chloroformate followed by reduction with a hydride reagent like lithium aluminum hydride has been employed. google.com

A patented process describes the catalytic hydrogenation of veratryl cyanide in the presence of methylamine (B109427) using a nickel catalyst. google.com This method offers a direct route to N-methylhomoveratrylamine from a readily available starting material.

| Reagent/Catalyst | Description | Reference |

| Veratryl cyanide, Methylamine, Nickel catalyst | Catalytic hydrogenation in the presence of methylamine. | google.com |

| Homoveratrylamine, Methyl chloroformate, Lithium aluminum hydride | Acylation followed by reduction. | google.com |

| Homoveratrylamine, Benzaldehyde, Dimethyl sulfate | Alkylation of the Schiff base followed by hydrolysis. | google.com |

| Amide of homoveratrylamine, Organic acid, Sodium borohydride | Reduction of the corresponding amide. | google.com |

N-Alkylation Protocols

The N-alkylation of homoveratrylamine extends beyond methylation to include the introduction of various other alkyl groups. These derivatives are of interest for exploring structure-activity relationships in medicinal chemistry. General N-alkylation protocols often involve the reaction of homoveratrylamine with an appropriate alkyl halide or sulfonate in the presence of a base. google.comnih.gov

Alternative methods, such as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, offer a greener approach. This process involves the in-situ oxidation of an alcohol to an aldehyde, which then reacts with the amine to form an imine that is subsequently reduced. researchgate.net This avoids the use of pre-formed alkylating agents. The use of solid-supported catalysts, such as γ-Al2O3, has also been explored for the N-alkylation of amines with ethers, providing a heterogeneous catalytic system. researchgate.net

| Method | Reagents | Conditions | Reference |

| Reductive Amination | Alcohol, Alkylamine/Dialkylamine, Hydrogen | Copper and magnesium silicate (B1173343) catalyst | google.com |

| Direct Alkylation with Ethers | Amine, Ether | γ-Al2O3 catalyst, 260–320°C | researchgate.net |

Halogenated Derivatization

The introduction of halogen atoms onto the aromatic ring of homoveratrylamine can significantly alter its electronic and lipophilic properties, which can be advantageous in the design of new pharmaceutical agents. The direct halogenation of homoveratrylamine or its N-substituted derivatives can be achieved using various halogenating agents.

For instance, electrophilic aromatic substitution reactions using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms, respectively, onto the benzene (B151609) ring. The position of halogenation is directed by the existing methoxy (B1213986) and ethylamine (B1201723) substituents. More specialized procedures can be used to introduce fluorine or iodine. The synthesis of specifically halogenated derivatives often requires a multi-step approach starting from a pre-halogenated precursor. google.com

Optimization of Reaction Conditions and Yields in Synthetic Transformations

Optimizing reaction conditions is crucial for maximizing yields, minimizing side products, and ensuring the economic viability of a synthetic process. illinois.edu For the synthesis of this compound and its derivatives, several parameters can be fine-tuned.

Key factors that are often optimized include:

Temperature: Reaction rates are highly dependent on temperature. Finding the optimal temperature can increase the reaction rate without promoting decomposition or side reactions.

Solvent: The choice of solvent can influence reactant solubility, reaction rates, and even the course of a reaction. researchgate.net

Catalyst: The selection of the catalyst and its loading are critical in catalytic reactions. Optimization may involve screening different catalysts to find the one with the highest activity and selectivity. illinois.edu

Concentration: The concentration of reactants can affect the reaction rate and equilibrium position.

Reaction Time: Monitoring the reaction progress allows for the determination of the optimal time to quench the reaction to maximize product yield and minimize byproduct formation.

Design of Experiments (DoE) is a statistical tool often employed to systematically study the effects of multiple variables on a reaction outcome, allowing for efficient optimization. illinois.eduresearchgate.net For instance, in amide bond formation, a crucial step in some synthetic routes, the choice of coupling agents and bases can be optimized to achieve high conversion rates for a wide range of substrates. nih.gov

| Parameter | Effect on Reaction | Reference |

| Temperature | Influences reaction rate and product distribution. | |

| Solvent | Affects solubility, reaction rate, and can alter the reaction pathway. | researchgate.net |

| Catalyst | Determines the rate and selectivity of catalytic reactions. | illinois.edu |

| Reactant Concentration | Impacts reaction rate and chemical equilibrium. | |

| Reaction Time | Determines the extent of conversion and potential for byproduct formation. |

Catalytic System Advancements Utilizing this compound as a Reactant

This compound, a derivative of phenethylamine (B48288), serves as a crucial starting material in a variety of catalytic reactions, most notably in the synthesis of isoquinoline (B145761) alkaloids and their derivatives. centralasianstudies.orgcentralasianstudies.orgpsu.edu Advances in catalysis have focused on improving the efficiency, selectivity, and scope of reactions where this compound is a key reactant. These advancements are particularly prominent in the Pictet-Spengler and Bischler-Napieralski reactions, which are fundamental for the construction of the tetrahydroisoquinoline and dihydroisoquinoline core structures, respectively. centralasianstudies.orgacs.orgwikipedia.org

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine, such as homoveratrylamine, with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.org Traditional methods often required harsh conditions, but recent developments have introduced milder and more efficient catalytic systems. For instance, the use of organocatalysts and metal-based catalysts has shown significant promise. acs.orgnih.govchemrxiv.org

A notable advancement is the development of a highly enantioselective Pictet-Spengler reaction using N-carbamoyl-homoveratrylamines and various aldehydes, catalyzed by electron-rich imidodiphosphorimidate (IDPi) catalysts. acs.org This system demonstrates significantly enhanced reaction rates and provides products with excellent stereoselectivity, offering a versatile platform for the synthesis of a wide range of natural products. acs.org

The Bischler-Napieralski reaction, another cornerstone in isoquinoline synthesis, involves the cyclization of β-arylethylamides, which are readily prepared from homoveratrylamine. centralasianstudies.orgcentralasianstudies.org This reaction typically employs dehydrating agents like phosphorus oxychloride (POCl3) or phosphorus pentoxide. centralasianstudies.orgresearchgate.net Research has focused on optimizing reaction conditions to improve yields and facilitate the synthesis of various substituted dihydro- and tetrahydroisoquinolines. For example, using POCl3 as both the reagent and solvent has been shown to sharply increase the yield of bis-dihydroisoquinolines. researchgate.net

Furthermore, catalytic systems are being developed for the synthesis of more complex molecules derived from homoveratrylamine. This includes the preparation of bis-tetrahydroisoquinolines and other derivatives with potential biological activity. centralasianstudies.orgresearchgate.net These advancements highlight the ongoing efforts to refine and expand the synthetic utility of this compound in the construction of valuable heterocyclic scaffolds.

Detailed Research Findings in Catalytic Reactions

| Reactant(s) | Catalyst/Reagent | Product(s) | Key Findings |

| N-carbamoyl-homoveratrylamines, Phenylacetaldehyde | Imidodiphosphorimidate (IDPi) catalysts | Tetrahydroisoquinolines (THIQs) | Developed a highly enantioselective Pictet-Spengler reaction platform. Electron-rich IDPi catalysts showed significantly enhanced reaction rates and excellent stereoselectivity. acs.org |

| Homoveratrylamine, Cinnamic acid, Mandelic acid | Thermal condensation, then POCl3 | Aromatic amides, 3,4-Dihydro- and Tetrahydroisoquinoline derivatives | High yields of corresponding amides were achieved. Subsequent cyclization via the Bischler-Napieralski method successfully produced the isoquinoline derivatives. centralasianstudies.orgcentralasianstudies.org |

| Homoveratrylamine, Glycolic acid | Phosphorus oxychloride (POCl3) | bis-Tetrahydroisoquinolines | Using POCl3 as both reagent and solvent significantly increased the yield of the bis-dihydroisoquinoline intermediate to 72%. researchgate.net |

| Homoveratrylamine, O-benzylserotonin | Bischler-Napieralski cyclization, then reduction | (-)-Emetine, (-)-Tubulosine | Homoveratrylamine was used in the synthesis of the amide intermediate, which was then cyclized and reduced to yield the final natural products. psu.edu |

Application As a Core Synthetic Building Block in Complex Molecule Synthesis

Role in Natural Product Total Synthesis

The strategic importance of homoveratrylamine hydrochloride is most evident in its application to the total synthesis of natural products. Organic chemists frequently employ this compound as a starting material to construct the core structures of various alkaloid families and other complex bioactive molecules. purdue.edu

Isoquinoline (B145761) Alkaloid Synthesis

This compound is a cornerstone in the synthesis of isoquinoline alkaloids, a large and diverse group of naturally occurring compounds with a broad spectrum of pharmacological activities. rsc.orgaurigeneservices.com Its structure provides the essential phenethylamine (B48288) unit required for the formation of the isoquinoline nucleus.

The Bischler-Napieralski reaction is a powerful tool for the synthesis of 3,4-dihydroisoquinolines. wikipedia.org This intramolecular cyclization of a β-arylethylamide, typically facilitated by a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is a key step in many isoquinoline alkaloid syntheses. wikipedia.orgcentralasianstudies.org this compound is first acylated to form the corresponding amide, which then undergoes the Bischler-Napieralski cyclization to yield a dihydroisoquinoline intermediate. centralasianstudies.orgnih.govchemicalbook.com This intermediate is a common precursor to a variety of isoquinoline alkaloids. nih.gov For instance, in the synthesis of papaverine (B1678415), the amide of homoveratrylamine and 3,4-dimethoxyphenylacetic acid is cyclized using phosphorus oxychloride to give 3,4-dihydropapaverine (B1221456). chemicalbook.com

The Pictet-Spengler reaction offers another crucial pathway for the synthesis of tetrahydroisoquinolines from β-arylethylamines like homoveratrylamine. nih.gov This reaction involves the condensation of the amine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. nih.govnih.gov The use of homoveratrylamine in this reaction provides a direct route to the tetrahydroisoquinoline core structure, which is central to many alkaloids. centralasianstudies.orgnih.gov For example, the biosynthesis of emetine (B1671215) involves a Pictet-Spengler reaction between dopamine (B1211576) (a related compound) and secologanin. wikipedia.org Synthetic strategies often mimic this approach, utilizing homoveratrylamine or its derivatives.

The versatility of this compound as a synthetic precursor is highlighted by its use in the total synthesis of a range of specific and structurally diverse alkaloids.

Lamellarins: These marine alkaloids, known for their cytotoxic and multidrug resistance-reversing activities, have been synthesized using homoveratrylamine as a key starting material. nih.govresearchgate.netmdpi.com In one approach, homoveratrylamine is N-dialkylated and subjected to a Hinsberg pyrrole (B145914) cyclization, followed by Suzuki-Miyaura cross-coupling reactions to construct the complex polycyclic framework of lamellarin G trimethyl ether. nih.govresearchgate.net

Emetine: This potent anti-protozoal agent, found in ipecac root, has been the target of numerous synthetic efforts. chemistryviews.orgrsc.orgwho.int A scalable asymmetric total synthesis of (-)-emetine was developed starting from a significant quantity of homoveratrylamine. chemistryviews.org The synthesis involves the initial preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) from homoveratrylamine, followed by a series of steps including an amidation with a second unit of homoveratrylamine to construct the final molecule. chemistryviews.orgresearchgate.net

Nuciferine (B1677029): An aporphine (B1220529) alkaloid found in the lotus (B1177795) plant, nuciferine has been synthesized using homoveratrylamine. rsc.orgnih.govnih.gov The synthesis often involves a Bischler-Napieralski reaction to form the isoquinoline core, followed by further transformations to create the characteristic aporphine ring system. rsc.org

Papaverine: A benzylisoquinoline alkaloid from the opium poppy, papaverine synthesis frequently commences with homoveratrylamine. chemicalbook.comgoogle.comunigoa.ac.innih.gov A common route involves the condensation of homoveratrylamine with 3,4-dimethoxyphenylacetic acid to form an amide, which is then cyclized via the Bischler-Napieralski reaction. chemicalbook.comgoogle.com The resulting 3,4-dihydropapaverine is then dehydrogenated to yield papaverine. chemicalbook.comunigoa.ac.in

Berbamine: This bisbenzylisoquinoline alkaloid has been the subject of synthetic studies, and its derivatives have been prepared to evaluate their antitumor activity. nih.govnih.gov The synthesis of the core benzylisoquinoline units can be achieved through methods involving homoveratrylamine.

Cimiracemate B: While the direct synthesis of cimiracemate B from homoveratrylamine is not prominently described, the synthesis of related phenylpropanoid structures often involves precursors that can be derived from or are analogous to homoveratrylamine. researchgate.netresearchgate.net

| Alkaloid | Key Synthetic Reaction Involving Homoveratrylamine | Reference(s) |

| Lamellarins | Hinsberg pyrrole cyclization, Suzuki-Miyaura cross-coupling | nih.govresearchgate.net |

| Emetine | Dihydroisoquinoline formation, Amidation | chemistryviews.orgresearchgate.net |

| Nuciferine | Bischler-Napieralski reaction | rsc.org |

| Papaverine | Bischler-Napieralski reaction | chemicalbook.comgoogle.comunigoa.ac.in |

| Berbamine | Benzylisoquinoline synthesis | nih.govnih.gov |

| Cimiracemate B | Synthesis of related structures | researchgate.netresearchgate.net |

Bisbenzylisoquinoline Alkaloid Synthesis

Homoveratrylamine is also a crucial component in the synthesis of bisbenzylisoquinoline alkaloids, which are dimers of benzylisoquinoline units. rsc.orgnih.gov These complex molecules often exhibit potent biological activities. The synthesis typically involves the preparation of two benzylisoquinoline monomers, which are then coupled together. Homoveratrylamine serves as the starting material for one or both of these monomeric units, often through the Bischler-Napieralski or Pictet-Spengler reactions to form the isoquinoline core. rsc.orgnih.govresearchgate.netresearchgate.net

Construction of Other Bioactive Compounds

Beyond the realm of alkaloids, this compound is utilized in the synthesis of other classes of bioactive compounds. researchgate.net Its inherent phenethylamine structure makes it a valuable precursor for a variety of pharmacologically active molecules. For example, it has been used in the synthesis of compounds that are analogs of the neuromuscular blocking agent mivacurium (B34715) chloride. biosynth.com Additionally, it serves as a starting point for the preparation of N-methyl-homoveratrylamine, an intermediate in the synthesis of the coronary vasodilator verapamil. google.com

Development of Heterocyclic Scaffolds

The inherent reactivity of both the primary amine and the activated benzene (B151609) ring of homoveratrylamine makes it a workhorse in heterocyclic chemistry. It readily participates in cyclization reactions to form a variety of ring systems.

Pyrrole Ring Construction

The Paal-Knorr synthesis is a classic and efficient method for constructing pyrrole rings by reacting a primary amine with a 1,4-dicarbonyl compound under acidic or neutral conditions. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in this compound, after neutralization to the free amine, serves as a competent nucleophile in this transformation. The reaction proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic N-substituted pyrrole. wikipedia.org This method allows for the direct installation of the 3,4-dimethoxyphenethyl group onto the pyrrole nitrogen.

For instance, the reaction of homoveratrylamine with 2,5-hexanedione (B30556) in a suitable solvent like ethanol (B145695) or even water, often with mild heating, provides the corresponding 1-(3,4-dimethoxyphenethyl)-2,5-dimethyl-1H-pyrrole. researchgate.net The simplicity and high efficiency of the Paal-Knorr reaction make it a preferred route for accessing such N-substituted pyrroles. rgmcet.edu.in

Table 1: Representative Paal-Knorr Synthesis of an N-Substituted Pyrrole

| Reactant 1 | Reactant 2 | Reagents & Conditions | Product | Yield | Reference |

| Homoveratrylamine | 2,5-Hexanedione | Acetic Acid, Ethanol, Reflux | 1-(3,4-dimethoxyphenethyl)-2,5-dimethyl-1H-pyrrole | High | Representative Example based on organic-chemistry.orgrgmcet.edu.inresearchgate.net |

Piperidine (B6355638) Ring Formation

While phenylethylamines like homoveratrylamine are most commonly used to synthesize tetrahydroisoquinolines, the construction of a piperidine ring from this precursor is a more complex synthetic challenge. Standard methods for piperidine synthesis often involve the hydrogenation of pyridine (B92270) derivatives or the cyclization of amino aldehydes or ketones. dtic.mil A direct, single-step cyclization of homoveratrylamine to a piperidine is not a conventional transformation.

However, multi-step strategies can be envisaged to achieve this. One potential, albeit non-standard, pathway could involve an initial N-alkylation of homoveratrylamine with a fragment containing a latent carbonyl group or a suitable leaving group, followed by an intramolecular cyclization. For example, reaction with a four-carbon unit bearing electrophilic sites at both ends could, in principle, lead to a piperidine structure, though this would compete with other potential side reactions. The synthesis of complex piperidine-containing pharmaceuticals often relies on building the piperidine ring separately and then attaching it to other fragments. nih.gov

Tetrahydrobenzazocinone Synthesis

The synthesis of eight-membered heterocyclic rings like tetrahydrobenzazocinones from homoveratrylamine is a specialized process that requires a multi-step approach. This transformation generally involves first acylating the amine with a molecule containing a masked carboxylic acid or an appropriate functional group handle. For example, homoveratrylamine can be reacted with a functionalized phenylacetic acid derivative. The resulting amide would then undergo an intramolecular cyclization reaction, such as a Friedel-Crafts acylation, to form the eight-membered ring fused to the benzene ring, yielding the tetrahydrobenzazocinone core. Subsequent reduction of the amide carbonyl would complete the synthesis. This type of ring closure to form medium-sized rings can be challenging and often requires specific conditions to favor the intramolecular pathway over intermolecular polymerization.

Participation in Amide and Urea (B33335) Formation

As a primary amine, homoveratrylamine readily participates in nucleophilic acyl substitution reactions to form stable amide and urea linkages, which are fundamental components of many biologically active molecules.

The reaction with a carboxylic acid, typically activated by a coupling agent (like a carbodiimide) or converted to a more reactive derivative (such as an acid chloride or ester), yields an N-(3,4-dimethoxyphenethyl)amide. Research has demonstrated the condensation of homoveratrylamine with dicarboxylic acids, such as glycolic acid and oxalic acid, to form the corresponding amides. researchgate.net These reactions are foundational for building more complex molecular structures.

Similarly, homoveratrylamine reacts cleanly with isocyanates to produce N,N'-disubstituted ureas. nih.gov The nitrogen of the amine attacks the electrophilic carbon of the isocyanate, leading to the formation of the urea bond in a rapid and typically high-yielding reaction. This transformation is crucial for synthesizing a variety of compounds, including those with potential applications in medicinal chemistry.

Table 2: Synthesis of Amide and Urea Derivatives from Homoveratrylamine

| Reactant 1 | Reactant 2 | Reagents & Conditions | Product | Yield | Reference |

| Homoveratrylamine | Glycolic Acid | Toluene, Reflux (azeotropic removal of water) | N-(3,4-dimethoxyphenethyl)-2-hydroxyacetamide | Not Reported | researchgate.net |

| Homoveratrylamine | Phenyl Isocyanate | Aprotic Solvent (e.g., THF, DCM), Room Temperature | 1-(3,4-dimethoxyphenethyl)-3-phenylurea | High | Representative Example based on nih.gov |

Employment in General Organic Synthetic Methodologies Development

Homoveratrylamine and its derivatives are cornerstone substrates in the development and application of key synthetic methodologies, particularly for the synthesis of isoquinoline alkaloids. The Bischler-Napieralski and Pictet-Spengler reactions are two of the most powerful and widely used methods for constructing the tetrahydroisoquinoline core structure, and both frequently employ homoveratrylamine or its N-acylated derivatives.

In the Bischler-Napieralski reaction , an N-acyl derivative of homoveratrylamine undergoes cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃) to yield a 3,4-dihydroisoquinoline, which can be subsequently reduced to the tetrahydroisoquinoline. researchgate.net

The Pictet-Spengler reaction involves the condensation of homoveratrylamine with an aldehyde or ketone under acidic conditions, followed by an intramolecular electrophilic cyclization to directly afford a tetrahydroisoquinoline. The electron-donating methoxy (B1213986) groups on the aromatic ring of homoveratrylamine facilitate this cyclization.

The widespread use of homoveratrylamine in these classic name reactions underscores its importance as a model substrate and foundational building block in the development of synthetic routes to a vast number of complex natural products and pharmaceutical agents.

Utility in Carbohydrate Chemistry (e.g., as a Scavenging Reagent for Byproducts)

In complex solution-phase organic synthesis, scavenger reagents are often used to remove excess reactants or reactive byproducts, simplifying purification. pitt.edu These scavengers are typically solid-supported resins for easy filtration, but soluble scavengers can also be employed. iris-biotech.desuprasciences.com Primary and secondary amines are effective nucleophilic scavengers for electrophilic byproducts, such as excess acid chlorides or isocyanates. rsc.org

While polymer-supported amine scavengers are common, a soluble amine like homoveratrylamine could theoretically serve a similar purpose in specific contexts. For example, in a reaction where an acid chloride is used in excess, adding homoveratrylamine after the primary reaction is complete would convert the remaining acid chloride into a stable amide. This new amide could then be more easily separated from the desired non-basic product by a simple acid-base extraction. Although not a widely documented application for homoveratrylamine specifically in carbohydrate chemistry, the principle of using a basic amine to scavenge acidic or electrophilic byproducts is a general and valid strategy in organic synthesis. pitt.edu

Mechanistic Investigations and Theoretical Studies on Homoveratrylamine Hydrochloride Reactivity

Mechanistic Pathways of Cyclization Reactions Involving Homoveratrylamine Derivatives

Cyclization reactions of homoveratrylamine derivatives, such as the Bischler-Napieralski and Pictet-Spengler reactions, are fundamental in constructing the core isoquinoline (B145761) scaffold. These reactions proceed through reactive intermediates, and their pathways can be influenced by various factors, including the nature of the activating groups and the reaction conditions.

The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides. wikipedia.orgnrochemistry.com When the amide nitrogen is part of a sulfonyl group, the reaction can proceed through an N-sulfonyliminium ion intermediate. The reaction is typically carried out in acidic conditions using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org

Two primary mechanistic pathways are proposed for the Bischler-Napieralski reaction. wikipedia.orgnrochemistry.com One mechanism involves the formation of a nitrilium ion intermediate prior to cyclization. wikipedia.org The other proposed pathway proceeds through a dichlorophosphoryl imine-ester intermediate, which then cyclizes. wikipedia.orgnrochemistry.com The prevailing mechanism can be influenced by the specific reaction conditions. wikipedia.orgnrochemistry.com For N-sulfonyl derivatives, the electron-withdrawing nature of the sulfonyl group influences the reactivity of the intermediate iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the cyclized product. Catalytic versions of these cyclizations, for instance, using Sn(OTf)₂, can generate vinyl-substituted tetrahydroisoquinolines from aryl-containing allylic N,O-acetals, proceeding through an N-sulfonyliminium ion. nih.gov

The general sequence for an N-sulfonyliminium ion triggered cyclization can be summarized as follows:

Activation of the amide carbonyl group by a Lewis acid or dehydrating agent.

Formation of an N-sulfonyliminium ion intermediate.

Intramolecular electrophilic attack of the electron-rich aromatic ring onto the iminium carbon.

Rearomatization of the ring system to yield the final product.

Stereochemistry plays a pivotal role in the cyclization of homoveratrylamine derivatives, especially when chiral centers are present or are formed during the reaction. The orientation of substituents on the starting material can direct the stereochemical outcome of the cyclization, a concept known as substrate control. researchgate.net In reactions like the Pictet-Spengler synthesis, which condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, the stereochemistry of the product is often dictated by the facial selectivity of the imine cyclization. nih.gov

The stereochemical outcome can be influenced by several factors:

Solvent Effects: The choice of solvent can impact the stereoselectivity. For instance, in certain Pictet-Spengler reactions, solvents like acetonitrile (B52724) or nitromethane (B149229) have been shown to favor the formation of the cis diastereomer. nih.gov

Neighboring Group Participation: Functional groups adjacent to the reaction center can influence the transition state geometry and thus the stereochemical outcome. wikipedia.org

Catalyst Control: In asymmetric catalysis, the chirality of the catalyst can override the substrate's inherent facial preference to favor the formation of a specific enantiomer. nih.gov

The development of stereodivergent syntheses, where either diastereomer can be selectively formed from a common starting material by tuning the reaction conditions or catalyst, is an area of active research. nih.gov This often involves a detailed understanding of the transition states and the subtle energetic differences between the diastereomeric pathways.

Computational Chemistry Applications in Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for gaining deep insights into reaction mechanisms that are often difficult to probe experimentally. Techniques like Density Functional Theory (DFT) allow for the detailed study of reaction energetics, transition states, and the influence of various factors on reactivity.

Density Functional Theory (DFT) is widely used to calculate the energetic profiles of reaction pathways. researchgate.net By computing the energies of reactants, intermediates, transition states, and products, a detailed reaction coordinate diagram can be constructed. nih.gov These calculations help in determining the feasibility of a proposed mechanism by quantifying activation barriers and reaction enthalpies. nih.gov

For the cyclization of homoveratrylamine derivatives, DFT calculations can be employed to:

Compare the energetics of different proposed mechanistic pathways, such as the nitrilium versus the imine-ester pathway in the Bischler-Napieralski reaction. wikipedia.orgnrochemistry.comresearchgate.net

Evaluate the effect of substituents on the aromatic ring on the activation energy of the cyclization step. Electron-donating groups, like the methoxy (B1213986) groups in homoveratrylamine, are known to lower the activation barrier for electrophilic aromatic substitution. nrochemistry.com

Assess the thermodynamic stability of the resulting cyclized products.

Table 1: Representative Energetic Data from DFT Calculations for Related Cyclization Reactions (Note: This table presents generalized data from computational studies on similar reaction types due to the absence of specific data for Homoveratrylamine hydrochloride.)

| Reaction Type | System | Computational Method | Calculated Property | Value (kcal/mol) | Reference |

| Radical Cyclization | 5-Hexenyl Radical | UB3LYP | Exo Cyclization Barrier | ~5-7 | acs.org |

| Diels-Alder | Cyclobutenone + Butadiene | MP2/6-31G* | Endo Pathway Barrier | ~25-30 | researchgate.net |

| Dimerization | [n]-Cyclacene | UM06-2X/6-31G(d) | Dimerization Energy | -59.3 for nih.gov | mdpi.com |

In catalyzed reactions, ligands play a crucial role in determining the reactivity and selectivity. While specific studies on the effect of cyclic (alkyl)(amino)carbene (CAAC) ligands on homoveratrylamine cyclizations are not prevalent, the principles of ligand effects are broadly applicable. Ligands can influence the electronic and steric environment of a metal catalyst, thereby modulating its activity. nih.gov

Computational studies can model the interaction between a catalyst, its ligands, and the substrate. This allows for a rational understanding of how different ligands can alter the reaction pathway. For instance, the "transphobia effect" describes the destabilization of a transition state when two specific ligands are positioned trans to each other in a square planar complex. While more commonly discussed in the context of organometallic cross-coupling reactions, the underlying principles of ligand-ligand and ligand-substrate interactions are fundamental to all catalyzed processes.

The analysis of ligand effects using computational methods can help in:

Screening potential ligands for a specific catalytic transformation.

Optimizing reaction conditions by understanding the electronic and steric tuning of the catalyst.

Designing new catalysts with improved activity and selectivity.

The characterization of transition states and intermediates is a cornerstone of mechanistic elucidation. mdpi.com Computational modeling provides detailed three-dimensional structures of these transient species, which are often impossible to observe experimentally. researchgate.net For cyclization reactions of homoveratrylamine derivatives, modeling can reveal crucial information about the geometry of the cyclization step.

Key insights from modeling transition states and intermediates include:

Bond Distances and Angles: The lengths of forming and breaking bonds in a transition state can indicate whether the transition state is "early" or "late" and whether the process is synchronous or asynchronous. researchgate.net

Conformational Analysis: For flexible molecules, multiple transition state conformers may exist. Computational studies can identify the lowest energy transition state, which will be the major pathway for the reaction.

Non-covalent Interactions: Subtle non-covalent interactions, such as hydrogen bonds or van der Waals forces, can play a significant role in stabilizing a particular transition state and influencing stereoselectivity. nih.gov

By analyzing the computed structures of transition states in reactions like the Pictet-Spengler or Bischler-Napieralski cyclizations, one can rationalize the observed stereochemical outcomes and develop strategies to control them. wikipedia.orgnrochemistry.comresearchgate.net

Investigation of Palladium-Mediated Reactions Involving Homoveratrylamine Derivatives

Palladium catalysis offers a versatile platform for the cyclization of homoveratrylamine derivatives to form key structural motifs like isoquinolines. Understanding the underlying mechanisms, from the insertion of alkenes into palladium-carbon bonds to the generation of the active catalytic species, is paramount for optimizing these synthetic routes.

The intramolecular Heck reaction is a cornerstone of palladium-catalyzed cyclizations. In the context of homoveratrylamine derivatives, this typically involves the cyclization of an N-acyl derivative bearing an alkenyl group. The key mechanistic step is the migratory insertion of the alkene into a palladium-carbon bond.

Theoretical studies using Density Functional Theory (DFT) have elucidated the general mechanism of intramolecular Heck reactions. The catalytic cycle generally proceeds through four main steps: oxidative addition, migratory insertion, β-hydride elimination, and catalyst regeneration nih.gov. For substrates analogous to N-acyl homoveratrylamine derivatives, the migratory insertion of the alkene into the aryl-palladium bond is often the rate-determining step nih.gov.

The regioselectivity of the alkene insertion is a critical aspect. In the cyclization of N-alkenyl derivatives of homoveratrylamine, the formation of a six-membered ring is overwhelmingly favored, leading to the tetrahydroisoquinoline core. DFT calculations on similar systems have shown that the transition state leading to the exo-trig cyclization product is significantly lower in energy than the one for the endo-trig pathway.

Table 1: Calculated Activation Barriers for Migratory Insertion in a Model Intramolecular Heck-type Reaction

| Substrate Isomer | Apparent Activation Barrier (kcal/mol) |

| (E)-isomer | +20.5 |

| (Z)-isomer | +32.7 |

| Data derived from DFT studies on analogous systems nih.gov. |

The stereochemistry of the starting alkene can have a profound impact on the reaction barrier, as illustrated in the table above. However, in many cases, isomerization between the (E) and (Z) isomers can occur under the reaction conditions, allowing the reaction to proceed through the lower energy pathway nih.gov.

The interaction of carbon monoxide with palladacycle intermediates derived from homoveratrylamine derivatives opens up pathways to carbonylative cyclizations, yielding lactams. The carbonylation of allylamines in the presence of a palladium-phosphine catalyst is known to produce β,γ-unsaturated amides psu.edu. This transformation is thought to proceed through an initial oxidative addition of the allylamine (B125299) to a palladium(0) species, forming a π-allylpalladium complex. Subsequent insertion of carbon monoxide into the palladium-carbon bond, followed by reductive elimination, furnishes the carbonylated product psu.edu.

In the case of N-allylamines, palladium-catalyzed oxidative carbonylation can lead to the formation of α-methylene-β-lactams nih.gov. DFT calculations suggest that this process occurs via a four-membered ring transition state, which is energetically favorable nih.gov.

Table 2: Palladium-Catalyzed Carbonylation of Allylamines

| Allylamine Substrate | Catalyst System | Product | Yield (%) |

| N,N-Diethylallylamine | Pd(OAc)₂ / dppp | N,N-Diethylbut-3-enamide | 85 |

| N,N-Diethylcinnamylamine | Pd(OAc)₂ / dppp | N,N-Diethyl-3-phenylbut-3-enamide | 92 |

| N,N-Diethyl(E)-but-2-en-1-amine | Pd(OAc)₂ / dppp | N,N-Diethyl(E)-pent-3-enamide | 88 |

| Data adapted from studies on analogous allylamine carbonylations psu.edu. |

These findings suggest that palladacycles formed from appropriately substituted homoveratrylamine derivatives would be susceptible to carbon monoxide insertion, providing a route to various heterocyclic ketones and amides.

The active catalyst in these cross-coupling reactions is typically a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst such as palladium acetate, Pd(OAc)₂. The reduction of Pd(II) to Pd(0) is a critical initiation step in the catalytic cycle.

In reactions employing phosphine (B1218219) ligands, the phosphine itself can act as the reductant. The mechanism is believed to involve the coordination of the phosphine to the Pd(II) center, followed by an intramolecular redox process where the phosphine is oxidized (e.g., to a phosphine oxide), and the palladium is reduced to Pd(0) researchgate.net. The presence of a base and water can facilitate this reduction researchgate.net.

The general sequence for the formation of a Pd(0) complex from Pd(OAc)₂ and a bidentate phosphine like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) can be summarized as follows:

Initial coordination of the phosphine ligand to Pd(OAc)₂.

Reductive elimination of acetic anhydride (B1165640) or a related process, facilitated by the phosphine, to generate a Pd(0)-phosphine complex.

The Pd(0) complex can then enter the catalytic cycle by undergoing oxidative addition with the aryl halide substrate.

The efficiency of this reduction can be influenced by the nature of the phosphine ligand, the solvent, and the presence of additives.

Reaction Pathway Analysis of Amide Cleavage and Ring Closure Attempts

In palladium-catalyzed reactions of N-acyl homoveratrylamine derivatives, a potential side reaction or alternative pathway to cyclization is the cleavage of the amide bond. The relative rates of these competing pathways are influenced by the substrate structure, catalyst system, and reaction conditions.

Palladium-catalyzed cleavage of the C(carbonyl)-C bond in amides has been reported, providing access to carbamate (B1207046) derivatives in the presence of alcohols rsc.org. This type of reactivity highlights the ability of palladium to activate and cleave otherwise robust amide bonds. More commonly, cleavage of the C(carbonyl)-N bond can occur. Palladium-catalyzed carbonylative coupling reactions of N,N-bis(methanesulfonyl)amides with arylboronic acids proceed through C-N bond cleavage to afford unsymmetrical aryl ketones researchgate.nethanyang.ac.kr.

In the context of ring closure attempts with homoveratrylamine derivatives, the desired intramolecular C-C or C-N bond formation to construct the heterocyclic ring is in competition with intermolecular reactions and amide bond cleavage. For instance, in an intramolecular Heck reaction, if the rate of cyclization is slow, side reactions such as catalyst deactivation or substrate decomposition can become more prevalent.

The choice of the N-protecting or N-acyl group is crucial. Bulky or electronically withdrawing groups can influence the conformation of the substrate and the stability of the amide bond, thereby affecting the propensity for cleavage versus cyclization. For example, the use of a tosyl or a Boc group can lead to different reactivity patterns compared to a simple acetyl or benzoyl group.

Ultimately, the successful synthesis of isoquinoline and related heterocyclic structures from this compound via palladium catalysis hinges on a nuanced understanding and control of these competing mechanistic pathways.

Spectroscopic and Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Studies

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional experiments used to map the carbon-hydrogen framework of a molecule. For homoveratrylamine hydrochloride, the ¹H NMR spectrum displays signals corresponding to the aromatic protons, the methylene (B1212753) (CH₂) protons of the ethylamine (B1201723) side chain, and the methoxy (B1213986) (OCH₃) group protons. The integration of these signals confirms the number of protons in each unique environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table provides predicted chemical shift ranges for the core structure.

| Atom | Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Ar-H | ¹H | 6.7 - 6.9 | Protons on the aromatic ring |

| -CH₂-CH₂-NH₃⁺ | ¹H | ~3.1 - 3.3 | Methylene protons adjacent to the ammonium (B1175870) group |

| -CH₂-CH₂-NH₃⁺ | ¹H | ~2.8 - 3.0 | Methylene protons adjacent to the aromatic ring |

| -OCH₃ | ¹H | ~3.8 | Methoxy group protons |

| Aromatic C | ¹³C | 110 - 150 | Carbons of the benzene (B151609) ring |

| -CH₂-CH₂-NH₃⁺ | ¹³C | ~40 - 45 | Methylene carbon adjacent to the ammonium group |

| -CH₂-CH₂-NH₃⁺ | ¹³C | ~30 - 35 | Methylene carbon adjacent to the aromatic ring |

Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful technique that separates the NMR signals of different chemical species in a mixture based on their translational diffusion coefficients. manchester.ac.uk This method is particularly useful for assessing the purity of a sample and studying intermolecular interactions or aggregation in solution. osti.govumc.edu.dz

In a DOSY experiment, a series of NMR spectra are acquired with varying magnetic field gradient strengths. manchester.ac.uk Molecules that diffuse more slowly (typically larger molecules) experience a greater signal attenuation than molecules that diffuse rapidly. manchester.ac.uk For this compound, a DOSY experiment would be expected to show all proton signals aligned at the same diffusion coefficient, confirming the presence of a single species in solution. This provides a method to verify the compound's monomeric state under specific solvent and concentration conditions.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR experiments are utilized.

APT (Attached Proton Test): While not as common now, the APT experiment provides similar information to a DEPT-135 experiment, differentiating between CH, CH₂, and CH₃ groups, which appear as positive or negative signals, while quaternary carbons are absent.

HMQC (Heteronuclear Multiple Quantum Coherence): Now largely superseded by the more sensitive HSQC (Heteronuclear Single Quantum Coherence), this experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu For this compound, it would show cross-peaks connecting the signals of the aromatic protons to their corresponding aromatic carbons, the methylene protons to their methylene carbons, and the methoxy protons to the methoxy carbons, confirming the C-H one-bond connectivities. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu It is instrumental in piecing together the molecular structure. For instance, an HMBC spectrum of this compound would show a correlation between the methylene protons next to the ring and the aromatic carbons, and between the methoxy protons and the specific aromatic carbon they are attached to, thus confirming the substitution pattern on the benzene ring.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. The presence of the ammonium group (-NH₃⁺), a result of the hydrochloride salt formation, is identified by broad absorption bands in the 2800-3200 cm⁻¹ region. Aromatic C-H stretching and C=C bending vibrations, as well as C-O stretching from the methoxy groups, would also be clearly visible.

Table 2: Characteristic IR Absorption Bands for this compound This interactive table outlines the expected vibrational frequencies for the compound's functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Ammonium (-NH₃⁺) | N-H Stretching | 2800 - 3200 (broad) |

| Aromatic C-H | C-H Stretching | 3000 - 3100 |

| Aliphatic C-H | C-H Stretching | 2850 - 2960 |

| Aromatic Ring | C=C Bending | 1500 - 1600 |

Mass Spectrometry Techniques in Compound Identification and Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical components of a sample using gas chromatography and then identifies them using mass spectrometry. nih.gov Because this compound is a salt and thus non-volatile, direct analysis by GC-MS is not feasible. The sample must first be converted to its volatile free base, homoveratrylamine. This is typically achieved by neutralization with a base followed by extraction into an organic solvent. nih.gov

Once in its free base form, the compound can be analyzed. The gas chromatogram would show a peak at a specific retention time, which can be compared to a standard. The NIST Mass Spectrometry Data Center reports a standard non-polar Kovats retention index for homoveratrylamine, which aids in its identification on various GC columns. nih.gov The mass spectrometer would then provide a mass spectrum for this peak, showing the molecular ion [M]⁺ corresponding to the molecular weight of the free base (181.23 g/mol ) and a characteristic fragmentation pattern that can be used to confirm the structure. nih.gov

MS-MS for Fragmentation Analysis

Tandem mass spectrometry (MS-MS or MS²) is a powerful technique for the structural elucidation of molecules. In this process, a precursor ion is selected and subjected to fragmentation, typically through collision-induced dissociation (CID), and the resulting product ions are then analyzed. This fragmentation pattern provides a structural fingerprint of the molecule.

For this compound, analysis would be performed on the free base, homoveratrylamine, which is ionized to form a protonated molecule [M+H]⁺. With a molecular weight of 181.23 g/mol for the free base, the precursor ion would have a mass-to-charge ratio (m/z) of approximately 182.2.

The most characteristic fragmentation pathway for phenethylamine (B48288) derivatives involves the cleavage of the Cα-Cβ bond, which is the bond between the two carbon atoms of the ethylamine side chain. nih.gov This benzylic cleavage is energetically favorable and results in the formation of a stable benzyl-type cation. In the case of homoveratrylamine, this cleavage leads to the loss of a neutral ethylamine fragment and the formation of the highly abundant 3,4-dimethoxybenzyl cation at m/z 151.1. This transition (182.2 → 151.1) is the most prominent and is often used for selective detection in complex mixtures. nih.gov Further fragmentation of the m/z 151.1 ion can occur, typically involving the loss of methyl groups (CH₃) or carbon monoxide (CO). nih.gov

LC-MS for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for separating, identifying, and quantifying specific compounds within a complex matrix. nih.gov This method offers high sensitivity and selectivity, making it ideal for analyzing samples where this compound might be present alongside other substances. nih.gov

The typical LC-MS workflow involves injecting the sample into a high-performance liquid chromatography (HPLC) system. nih.gov For a compound like homoveratrylamine, a reversed-phase column (such as a C18) is commonly used. nih.gov Separation is achieved using a gradient elution, where the mobile phase composition is changed over time, typically starting with a high concentration of an aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the concentration of an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.gov This process separates the components of the mixture based on their differing polarities and affinities for the stationary phase.

After chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, most commonly an electrospray ionization (ESI) source. ESI generates gas-phase ions from the analyte molecules. nih.gov The mass spectrometer is often operated in a tandem MS mode, such as multiple reaction monitoring (MRM). nih.gov In MRM, the mass spectrometer is set to specifically monitor the transition from the precursor ion of homoveratrylamine (m/z 182.2) to its most characteristic product ion (m/z 151.1). This high degree of specificity allows for accurate quantification even at very low concentrations, with minimal interference from other components in the matrix. nih.govnih.gov

X-ray Diffraction Studies for Solid-State Structure Determination

The process begins with the growth of a high-quality single crystal of this compound. The crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a unique diffraction pattern of spots. The geometric positions and intensities of these spots are recorded by a detector.

Mathematical analysis of this diffraction pattern allows for the construction of an electron density map of the unit cell, which is the basic repeating unit of the crystal. From this map, the positions of all atoms (excluding hydrogen, which is typically inferred) can be determined with high precision. The resulting structural model reveals the exact conformation of the homoveratrylamine cation and the position of the chloride anion, as well as intermolecular interactions such as hydrogen bonds that stabilize the crystal structure. mdpi.com While specific crystallographic data for this compound is not detailed in the surveyed literature, an XRD study would yield the parameters listed in the table below. nih.govresearchgate.net

Investigation of Homoveratrylamine Hydrochloride in Biochemical Interaction Studies

Enzymatic Inhibition Studies (e.g., Monoamine Oxidase Inhibition in Model Systems)

Monoamine oxidases (MAOs) are a family of flavoenzymes responsible for the oxidative deamination of various monoamine neurotransmitters and dietary amines. nih.gov There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. criver.com Inhibition of these enzymes is a key therapeutic strategy for managing neurological disorders like depression and Parkinson's disease. criver.comnih.gov

While extensive research exists on various MAO inhibitors, specific data on the inhibitory activity of homoveratrylamine hydrochloride against MAO-A and MAO-B are not widely available in publicly accessible literature. General studies on related phenethylamine (B48288) derivatives suggest that the substitution pattern on the aromatic ring and the nature of the amine group can significantly influence their affinity and inhibitory potential for MAO isoforms. For instance, the presence of methoxy (B1213986) groups, as in homoveratrylamine, can affect the electronic properties of the molecule and its interaction with the active site of the enzyme.

To understand the potential inhibitory effects of this compound, it is useful to consider the general mechanisms of MAO inhibition. Inhibition can be either reversible or irreversible. nih.gov Reversible inhibitors bind to the enzyme non-covalently and can be displaced, while irreversible inhibitors form a stable covalent bond, typically with the FAD cofactor of the enzyme. nih.gov The nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive) provides insights into the mechanism of action.

Given the structural similarity of homoveratrylamine to known MAO substrates, it could potentially act as a competitive inhibitor, competing with endogenous monoamines for binding to the active site of the enzyme. However, without specific experimental data such as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), the precise inhibitory potency of this compound remains to be elucidated.

Molecular Interactions with Biological Substrates (e.g., Tyramine (B21549) and Tryptamine (B22526) Deamination in Model Systems)

The interaction of this compound with the deamination of other biological substrates, such as tyramine and tryptamine, is a critical aspect of its biochemical profile. Both tyramine and tryptamine are well-established substrates for MAO-A and MAO-B. nih.govnih.gov The metabolism of tyramine, in particular, is of significant clinical interest due to the "cheese effect," a hypertensive crisis that can occur in patients taking MAO inhibitors who consume tyramine-rich foods. nih.gov

In a model system, the presence of this compound could influence the rate of tyramine and tryptamine deamination in several ways. If this compound acts as a competitive inhibitor of MAO, it would be expected to decrease the rate of deamination of both tyramine and tryptamine by competing for the same active site on the enzyme. The extent of this inhibition would be dependent on the relative concentrations of this compound and the respective substrates, as well as their binding affinities (Km values) for the enzyme.

Conversely, it is also possible that homoveratrylamine itself could be a substrate for MAO. In this scenario, it would compete with tyramine and tryptamine for enzymatic turnover, leading to a reduction in their metabolism. The relative rates of metabolism would depend on the kinetic parameters (Km and Vmax) of each compound for the specific MAO isoform.

Detailed kinetic studies are necessary to quantify these interactions. Such studies would typically involve measuring the rate of product formation from the deamination of tyramine or tryptamine in the presence of varying concentrations of this compound. By analyzing the data using methods such as Lineweaver-Burk plots, the nature and extent of the interaction (e.g., competitive, non-competitive inhibition) and the corresponding inhibition constants (Ki) could be determined.

The following interactive table summarizes the potential interactions based on hypothetical kinetic data, illustrating how the presence of this compound might affect the deamination of tyramine and tryptamine.

| Investigated Compound | Biological Substrate | MAO Isoform | Potential Interaction | Hypothetical Ki (µM) |

| This compound | Tyramine | MAO-A | Competitive Inhibition | 75 |

| This compound | Tyramine | MAO-B | Competitive Inhibition | 150 |

| This compound | Tryptamine | MAO-A | Competitive Inhibition | 90 |

| This compound | Tryptamine | MAO-B | Competitive Inhibition | 180 |

Note: The Ki values in the table are hypothetical and for illustrative purposes only, as specific experimental data for this compound is not currently available in the public domain.

Advanced Molecular Modeling and Design for Homoveratrylamine Analogs

Theoretical Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

Homoveratrylamine hydrochloride possesses several functional groups that dictate its intermolecular interaction profile, which is crucial for its binding characteristics in biological systems and as a template in polymer design. The primary amine group (-NH₂) and the two methoxy (B1213986) groups (-OCH₃) are the main sites for non-covalent interactions.

The amine group has two hydrogen atoms that can act as hydrogen bond donors . nih.gov The oxygen atoms of the two methoxy groups each have lone pairs of electrons, making them effective hydrogen bond acceptors . nih.gov Hydrogen bonds are among the strongest non-covalent interactions and are highly directional, playing a determinant role in molecular recognition by forcing functional groups into specific orientations to maximize interaction strength. researchgate.netnih.gov

Table 1: Intermolecular Interaction Potential of Homoveratrylamine

| Structural Feature | Interaction Type | Role | Theoretical Significance |

|---|---|---|---|

| Amine Group (-NH₂) | Hydrogen Bonding | Donor | Forms strong, directional bonds with hydrogen bond acceptors like carbonyl or hydroxyl groups. |

| Methoxy Groups (-OCH₃) | Hydrogen Bonding | Acceptor | The oxygen atoms interact with hydrogen bond donors. |

| Aromatic Ring | π-π Stacking / C-H···π | - | Contributes to binding stability and specificity, particularly in planar arrangements. |

| Ethylamine (B1201723) Side Chain | Van der Waals Forces | - | Contributes to the overall shape complementarity and hydrophobic interactions. |

Computational Modeling for Molecularly Imprinted Polymer Design Using Homoveratrylamine as a Template

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have high-affinity binding sites for a specific template molecule. nih.govyoutube.com Computational modeling is a powerful strategy for the rational design of MIPs, as it allows for the prediction of polymer performance before synthesis. researchgate.netyoutube.com The process involves using the template molecule, in this case, homoveratrylamine, to guide the assembly of functional monomers and cross-linkers during polymerization. After the polymer matrix is formed, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the homoveratrylamine molecule. nih.govyoutube.com

The crucial first step in MIP design is the formation of a stable complex between the template (homoveratrylamine) and functional monomers in a solvent before polymerization begins. researchgate.netnih.gov The strength and geometry of this prepolymerization complex are primary determinants of the final MIP's affinity and selectivity. nih.gov

Computational simulations, often using DFT methods, are employed to model this stage. nih.gov Researchers calculate the binding energy (ΔE) between homoveratrylamine and a library of potential functional monomers. A more negative binding energy indicates a more stable complex, suggesting a higher likelihood of forming well-defined and high-affinity binding sites in the final polymer. youtube.com These simulations can predict the optimal molar ratio of template to monomer and screen for the most suitable monomers from a large virtual library, drastically reducing experimental effort. researchgate.net By comparing the binding energy of homoveratrylamine to that of structurally related but undesired molecules, these models can also provide an early prediction of the MIP's cross-reactivity and selectivity. youtube.com

The choice of functional monomer and cross-linker is critical for creating a successful MIP. The functional monomer must have chemical groups that can form strong, non-covalent interactions with the template's key features. For homoveratrylamine, with its amine and methoxy groups, acidic monomers capable of hydrogen bonding are often effective. The cross-linker determines the structural integrity and rigidity of the polymer matrix, ensuring the binding cavities maintain their shape after the template is removed. researchgate.netnih.gov

One study systematically investigated the impact of various synthetic reagents on MIPs created using 2-(3,4-dimethoxyphenyl)ethylamine (homoveratrylamine) as the template. researchgate.net The research analyzed nine different functional monomers and four cross-linkers. The findings revealed that the combination of methacrylic acid as the functional monomer and ethylene glycol dimethacrylate (EGDMA) as the cross-linker produced the polymer with the highest binding capacity and imprinting factor. researchgate.net The strong interaction between the carboxylic group of methacrylic acid and the amine group of homoveratrylamine was identified as a key factor for the recognition mechanism. researchgate.net

Table 2: Effect of Synthetic Reagents on Homoveratrylamine-Imprinted Polymer Performance researchgate.net

| Parameter | Optimal Reagent/Condition | Result | Note |

|---|---|---|---|

| Functional Monomer | Methacrylic Acid (MAA) | Highest imprinting factor (1.81) | Nine different monomers were tested. |

| Cross-linker | Ethylene Glycol Dimethacrylate (EGDMA) | - | Four different cross-linkers were analyzed. |

| Porogen (Solvent) | Toluene | - | Five different porogens were evaluated. |

| Binding Capacity (Imprinted Polymer) | MAA and EGDMA in Toluene | 135.3 ± 9.8 µmol g⁻¹ | Represents the total amount of template the MIP can bind. |

| Binding Capacity (Non-Imprinted) | MAA and EGDMA in Toluene | 74.8 ± 7.8 µmol g⁻¹ | Control polymer made without the template shows lower, non-specific binding. |

Stereoselectivity is the ability of a MIP to differentiate between stereoisomers (e.g., enantiomers) of a target molecule. While homoveratrylamine itself is not chiral, the principles of computational design are directly applicable to creating stereoselective MIPs for chiral analogs. This is achieved by designing binding cavities that not only match the shape and chemical functionality but also the specific three-dimensional arrangement of the target isomer.

Computational modeling plays a vital role in this process. By simulating the prepolymerization complexes of each enantiomer with various functional monomers, researchers can identify monomers that exhibit a significant difference in binding energy between the two isomers. The monomer that forms a much more stable complex with the desired enantiomer is selected for synthesis. This computational screening allows for the rational design of polymers with a high stereoselectivity factor, which would be extremely challenging to achieve through experimental screening alone. researchgate.net Such methods have been successfully used to develop MIPs for complex chiral drugs, demonstrating the power of a computational approach to engineer highly specific recognition properties. researchgate.net

Rational Design of Derivatives for Specific Binding Affinities Based on Structural Modifications

Beyond creating polymers that bind to homoveratrylamine, molecular modeling enables the rational design of homoveratrylamine derivatives with tailored binding affinities for specific biological targets. This process, often a cornerstone of drug discovery, involves modifying the parent structure of homoveratrylamine and computationally predicting the effect of these changes on binding.

For example, a researcher could use a known protein receptor's crystal structure as a target. They could then computationally 'dock' a library of virtual homoveratrylamine derivatives into the protein's binding site. These derivatives might feature modifications to the ethylamine side chain, alterations to the methoxy groups (e.g., replacing them with hydroxyl or other functional groups), or substitutions on the aromatic ring. The docking simulations would calculate the binding energy and predict the binding pose for each derivative.

This in-silico screening allows for the rapid identification of a small number of candidate molecules that are predicted to have the highest binding affinity. These promising derivatives can then be prioritized for chemical synthesis and experimental validation. This structure-based design approach significantly accelerates the development of new molecules with desired biological activities by focusing resources on compounds with the highest probability of success.

Q & A

Q. What are the standard synthetic routes for Homoveratrylamine hydrochloride, and how are reaction conditions optimized?

this compound is commonly synthesized via amide formation or cyclocondensation reactions. A well-documented method involves reacting homoveratrylamine with homoveratric acid under controlled conditions. For example, heating homoveratrylamine with monobasic acids (e.g., heptanoic acid) at 178°C for 2–4 hours in an oil bath yields amides with ~84% efficiency. Purification typically involves chloroform extraction, washing with acid/base solutions, and crystallization from hexane or acetone . Optimization includes adjusting molar ratios (e.g., amine excess) and monitoring reaction time to minimize side products.

Q. What purification techniques are recommended for this compound after synthesis?

Post-synthesis purification often employs solvent-based crystallization. After reaction completion, the mixture is dissolved in chloroform, washed with 3% HCl and 2% NaOH to remove unreacted reagents, and neutralized with water. The solvent is evaporated using a rotary evaporator, and the residue is crystallized from acetone or hexane. Purity is verified via silica gel chromatography (Rf values) and melting point analysis (e.g., 55–57°C for N-(3,4-dimethoxy-β-phenylethyl)heptanamide) .

Q. How should researchers characterize this compound derivatives?

Key characterization methods include:

- Chromatography : TLC (e.g., solvent system hexane:ethyl acetate 7:3) to assess purity .

- Spectroscopy : NMR and IR for structural confirmation of amide bonds and aromatic moieties.

- Melting Point Analysis : To verify crystalline consistency .

- Elemental Analysis : To confirm molecular composition (e.g., C20H21NO4·HCl) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields for Homoveratrylamine-derived amides?

Yield variations often stem from differences in reaction conditions. For instance, cyclocondensation with succinic acid under P4O10/TfOH catalysis achieves 81% yield when followed by NaBH4 reduction, while glutaric acid yields 74–79% . To address discrepancies:

- Systematic Parameter Screening : Vary temperature, catalyst load, and stoichiometry.

- Byproduct Analysis : Use HPLC/MS to identify side products.

- Replication : Cross-validate methods from independent studies (e.g., compare protocols in and ).

Q. What mechanistic insights guide cyclocondensation reactions involving this compound?

The P4O10/TfOH-mediated reaction with dicarboxylic acids (e.g., succinic acid) proceeds via a tandem process:

Amide Formation : Nucleophilic attack by the amine on the activated acid.

Cyclization : Intramolecular dehydration forms heterocyclic alkaloids (e.g., quinolizidines).

Reduction : NaBH4 reduces intermediates to final products. Mechanistic studies should include kinetic profiling and isotopic labeling to track bond formation .

Q. How does the hygroscopic nature of this compound affect experimental reproducibility?

Hygroscopicity can alter reagent stoichiometry and reaction kinetics. Mitigation strategies include:

- Strict Moisture Control : Use anhydrous solvents and inert atmospheres.

- Storage : Store in desiccators with silica gel.

- Pre-use Drying : Heat the compound at 60°C under vacuum before reactions .

Methodological & Safety Considerations

Q. What safety protocols are critical for high-temperature reactions with this compound?

Q. How should stability studies for this compound be designed?

- Storage Conditions : Test aliquots at -20°C, 4°C, and room temperature.

- Analytical Monitoring : Use HPLC at intervals (e.g., 0, 1, 3 months) to detect degradation.

- Solution Stability : Prepare stock solutions in acetonitrile or DMSO, aliquot to avoid freeze-thaw cycles, and assess via UV-Vis spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |